(2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone
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Overview
Description
(2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone is a chemical compound with the molecular formula C10H9BrClNO2 This compound is characterized by the presence of a bromine atom at the second position and a chlorine atom at the fifth position on a phenyl ring, which is attached to a 3-hydroxyazetidin-1-yl group through a methanone linkage
Scientific Research Applications
(2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone typically involves the reaction of 2-bromo-5-chlorobenzoyl chloride with 3-hydroxyazetidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxoazetidine derivatives.
Reduction: Formation of 3-hydroxyazetidine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone can be compared with other halogenated phenyl derivatives and azetidinone compounds.
- Examples include (2-Bromo-5-fluorophenyl)(3-hydroxyazetidin-1-yl)methanone and (2-Chloro-5-bromophenyl)(3-hydroxyazetidin-1-yl)methanone.
Uniqueness
- The unique combination of bromine and chlorine atoms on the phenyl ring, along with the 3-hydroxyazetidin-1-yl group, imparts distinct chemical and biological properties to the compound.
- Its specific substitution pattern and functional groups make it a valuable intermediate in synthetic chemistry and a potential candidate for biological studies.
Properties
IUPAC Name |
(2-bromo-5-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-9-2-1-6(12)3-8(9)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFJGQGYUZZTEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Cl)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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